4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked to a 2-methoxyphenyl group substituted at the 5-position with an imidazo[1,2-a]pyrimidine heterocycle. The fluorine atom at the para position of the benzenesulfonamide enhances metabolic stability and hydrophobic interactions in biological systems. Its molecular formula is C₂₀H₁₆FN₅O₃S, with a molecular weight of 449.44 g/mol (estimated). The imidazo[1,2-a]pyrimidine moiety contributes to π-π stacking and hydrogen-bonding interactions, making it a candidate for kinase or enzyme inhibition .
Properties
Molecular Formula |
C19H15FN4O3S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15FN4O3S/c1-27-18-8-3-13(17-12-24-10-2-9-21-19(24)22-17)11-16(18)23-28(25,26)15-6-4-14(20)5-7-15/h2-12,23H,1H3 |
InChI Key |
XSMDKOMZBJYDCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide typically involves multi-step reactions. The key steps include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors such as 2-aminopyrimidine and aldehydes or ketones.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the benzenesulfonamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the imidazo[1,2-a]pyrimidine moiety.
Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the imidazo[1,2-a]pyrimidine ring.
Substitution: Substituted derivatives at the fluorine or sulfonamide positions.
Scientific Research Applications
4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to certain protein kinases, modulating their activity and affecting cellular signaling pathways. The fluorine atom and sulfonamide group enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
(a) Imidazo[1,2-a]Pyridine vs. Imidazo[1,2-a]Pyrimidine
- Molecular Weight: ~425 g/mol (vs. 449 g/mol for the target compound). Solubility: Pyridine-containing analogs may exhibit lower aqueous solubility due to reduced polarity .
(b) Pyrazolo[3,4-d]Pyrimidine Derivatives ():
- Biological Activity: These compounds often target tyrosine kinases (e.g., EGFR) but show reduced selectivity compared to imidazo[1,2-a]pyrimidines .
Sulfonamide vs. Benzamide Derivatives
(a) N-(5-(Imidazo[1,2-a]Pyrimidin-2-yl)-2-Methoxyphenyl)-3-(Trifluoromethyl)Benzamide (CHEMENU, ):
- Key Difference : Benzamide (CONH) instead of sulfonamide (SO₂NH).
- Molecular Weight : 412.36 g/mol (vs. 449.44 g/mol for the target).
- Bioavailability : Sulfonamides generally exhibit higher solubility and improved pharmacokinetics due to the sulfonyl group’s polarity .
(b) Fluorinated vs. Non-Fluorinated Sulfonamides
- 4-Fluoro Substitution: Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) and reduces metabolic degradation compared to non-fluorinated analogs like N-[5-(Imidazo[1,2-a]Pyridin-2-yl)-2-Methylphenyl]Benzenesulfonamide .
Substituent Effects on the Phenyl Ring
(a) 2-Methoxy vs. 2-Methyl Groups
- 2-Methoxy (Target Compound) : Introduces steric hindrance and electron-donating effects, improving selectivity for enzymes sensitive to substituent size (e.g., COX-2).
- 2-Methyl () : Smaller substituent may reduce target affinity but increase metabolic stability .
(b) Fluorophenyl vs. Trifluoromethylphenyl
Biological Activity
4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities against various diseases. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates an imidazo[1,2-a]pyrimidine moiety with a sulfonamide group. The presence of the fluorine atom and methoxy group contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of research include:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes linked to disease progression.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the imidazo[1,2-a]pyrimidine core and the benzenesulfonamide structure have been studied to enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased metabolic stability |
| Methoxy group position | Influenced binding affinity |
| Sulfonamide linkage | Enhanced solubility and bioavailability |
In Vitro Studies
In vitro assays have been conducted to assess the compound's efficacy against various cancer cell lines. Notable findings include:
- Cell Line Sensitivity : The compound exhibited IC50 values in the nanomolar range against several tumor types, indicating potent anticancer properties.
Table 1: In Vitro Activity Against Cancer Cell Lines
In Vivo Studies
Preclinical studies have evaluated the pharmacokinetics and therapeutic efficacy of the compound in animal models.
- Efficacy in Tumor Models : Significant tumor reduction was observed in xenograft models treated with the compound.
Table 2: In Vivo Efficacy Data
Case Studies
Several case studies have been documented regarding the use of this compound in experimental settings:
- Case Study 1 : A study focused on its role as an inhibitor of FGFR pathways, demonstrating significant inhibition of cell proliferation in FGFR-dependent tumors.
- Case Study 2 : Another investigation highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics, improving overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
